1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is a chemical compound that is useful as an intermediate in the synthesis of therapeutic agents . It is also known as 3,5-Bis(trifluoromethyl)phenyl isocyanate .
Synthesis Analysis
The synthesis of this compound involves a novel process that results in relatively high yield and with a lower degree of exothermicity, hence, a greater degree of safety . The process is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid . It is also involved in the formation of the Grignard reagent, where tetrahydrofuran or diethyl ether are the more preferred organic solvents .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of this compound bestows many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis of Diols and Esterification Reactions
- Synthesis of Diols : Utilizing hypervalent iodine(III) reagents, "1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one" derivatives facilitate the synthesis of diols from alkenes through a one-pot reaction, showing significant efficiency in converting alkene substrates to their corresponding diol forms, highlighting the compound's role in synthesizing complex organic molecules (Çelik et al., 2006).
- Esterification of Alkynes : Demonstrates the capability of derivatives of "this compound" in mediating esterification reactions involving alkynes and alcohols, indicating its utility in producing carboxylic esters, a fundamental transformation in organic synthesis (Jiang et al., 2014).
Catalysis and Polymer Science
- Palladium Nanoparticle Catalysts : Describes how derivatives stabilize palladium(0) nanoparticles, serving as efficient, recoverable catalysts for key coupling reactions, which is crucial for the development of sustainable, low-waste chemical processes (Moreno‐Mañas et al., 2001).
- Synthesis of Fluorinated Polyimides : Focuses on the synthesis of novel fluorine-containing polyimides using derivatives, demonstrating their significance in creating materials with exceptional thermal stability and mechanical properties, relevant in high-performance polymer applications (Yin et al., 2005).
Material Chemistry and Photophysical Studies
- Development of Luminous Materials : Studies on bis-β-diketonate lanthanide complexes show the potential of "this compound" derivatives in the design of luminous materials, revealing how these compounds can sensitize rare earths to emit characteristic luminescence, which is beneficial for optoelectronic applications (Shi et al., 2013).
Photocatalysis and Environmental Applications
- Photocatalytic Reactions : Illustrates the role of derivatives in photocatalytic processes, such as the desulfonylative homocoupling of benzylic sulfone derivatives, which highlights the compound's utility in synthesizing complex organic structures with potential applications in drug discovery and material science (Ohkura et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The demand for trifluoromethyl group-containing compounds like 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, there is a need for the development of a process for the preparation of such compounds which is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .
Properties
IUPAC Name |
1-[3,4-bis(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5(17)6-2-3-7(9(11,12)13)8(4-6)10(14,15)16/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNWVBMFEWTMHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564089 |
Source
|
Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-25-7 |
Source
|
Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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